molecular formula C23H27NO5 B13392735 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-methylbutoxy)propanoic acid

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-methylbutoxy)propanoic acid

Cat. No.: B13392735
M. Wt: 397.5 g/mol
InChI Key: DCNDWHLDBBHDRE-UHFFFAOYSA-N
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(isopentyloxy)propanoic acid is a synthetic organic compound that belongs to the class of amino acids It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during the coupling reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(isopentyloxy)propanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting amino acid is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

    Etherification: The hydroxyl group of the amino acid is then etherified using isopentyl bromide in the presence of a base like potassium carbonate to form the isopentyloxy derivative.

    Purification: The final product is purified using techniques such as column chromatography to obtain the desired (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(isopentyloxy)propanoic acid in high purity.

Industrial Production Methods

In an industrial setting, the production of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(isopentyloxy)propanoic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(isopentyloxy)propanoic acid undergoes various chemical reactions, including:

    Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.

    Coupling Reactions: The free amino group can participate in peptide coupling reactions with carboxyl groups of other amino acids or peptides.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in typical synthetic applications.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.

    Coupling: Carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used for peptide coupling reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.

Major Products Formed

The major products formed from these reactions include deprotected amino acids, coupled peptides, and oxidized or reduced derivatives, depending on the specific reaction conditions used.

Scientific Research Applications

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(isopentyloxy)propanoic acid has several scientific research applications:

    Peptide Synthesis: It is widely used in the synthesis of peptides and proteins due to its Fmoc-protected amino group.

    Medicinal Chemistry: The compound is used in the development of peptide-based drugs and therapeutic agents.

    Biological Studies: It serves as a building block for the synthesis of biologically active peptides and proteins, which are studied for their biological functions and interactions.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(isopentyloxy)propanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions to form peptide bonds. The isopentyloxy group provides additional steric hindrance, influencing the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoic acid: This compound lacks the isopentyloxy group, making it less sterically hindered.

    (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(methoxy)propanoic acid: This compound has a methoxy group instead of an isopentyloxy group, affecting its reactivity and solubility.

    (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(ethoxy)propanoic acid: This compound has an ethoxy group, providing different steric and electronic properties compared to the isopentyloxy derivative.

Uniqueness

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(isopentyloxy)propanoic acid is unique due to the presence of the isopentyloxy group, which provides additional steric hindrance and influences the compound’s reactivity and selectivity in synthetic applications. This makes it particularly useful in the synthesis of complex peptides and proteins where selective reactions are crucial.

Properties

Molecular Formula

C23H27NO5

Molecular Weight

397.5 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-methylbutoxy)propanoic acid

InChI

InChI=1S/C23H27NO5/c1-15(2)11-12-28-14-21(22(25)26)24-23(27)29-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,20-21H,11-14H2,1-2H3,(H,24,27)(H,25,26)

InChI Key

DCNDWHLDBBHDRE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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